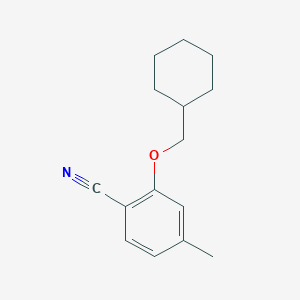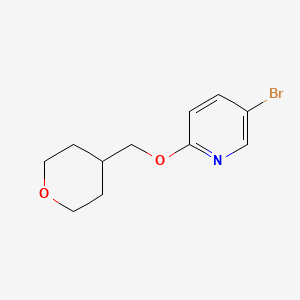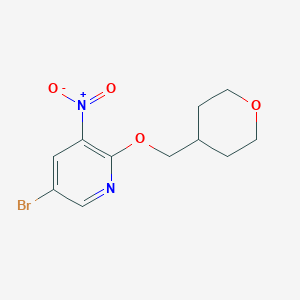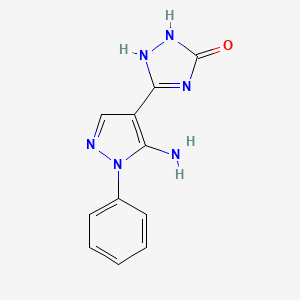
Cinnamyl azide
Overview
Description
Cinnamyl azide is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity : Cinnamyl sulfonamide hydroxamate derivatives have shown significant anti-cancer activity against colon cancer by inhibiting the HDAC enzyme and activating the intrinsic mitochondrial apoptotic pathway, along with anti-inflammatory activity (Reddy et al., 2015).
Hepatic Effects in Animals : Studies on cinnamyl anthranilate, a related compound, have demonstrated species-specific hepatic effects, including liver enzyme induction and peroxisomal proliferation in mice, but not in rats (Viswalingam & Caldwell, 1997).
Chemical Synthesis : Cinnamyl azides have been used in regioselective Wacker oxidation to produce β-azido ketones, showcasing their utility in organic synthesis (Carlson et al., 2018).
Synthesis of N1-Cinnamyl Azetidin-2-Ones : A method for preparing allyl azides from allyl alcohols, with cinnamyl azide used in synthesizing various Nl-cinnamyl azetidin-2-ones, has been described (Jayanthi et al., 2004).
Biocatalysis in Flavor and Fragrance Industry : Cinnamyl acetate, related to this compound, is widely used in flavor and fragrance industry. Its synthesis has been achieved using a novel esterase from Acinetobacter hemolyticus in a whole-cell biocatalytic process (Dong et al., 2017).
Pharmacological Review of Cinnamomum Verum : This review discusses Cinnamomum verum, which contains cinnamyl compounds, highlighting its medicinal importance and suggesting further in-vivo and clinical studies (Singh et al., 2020).
Novel Amino Acids Synthesis : Mo-catalyzed asymmetric allylic alkylation has been used for creating unusual quaternary amino acids using cinnamyl-type substrates, important for biological applications (Trost & Dogra, 2002).
properties
IUPAC Name |
[(E)-3-azidoprop-1-enyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-12-11-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGXVGRJSAWWRA-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)

![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)








